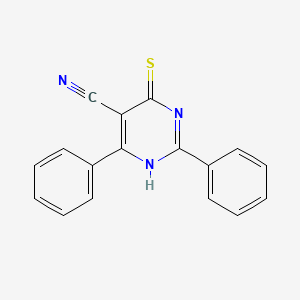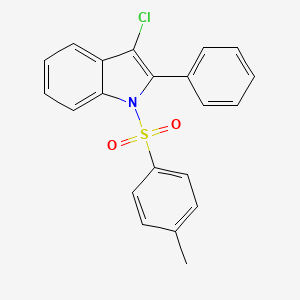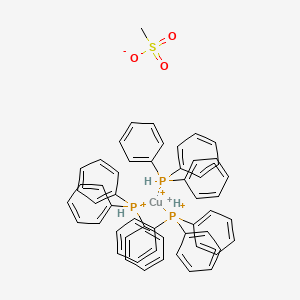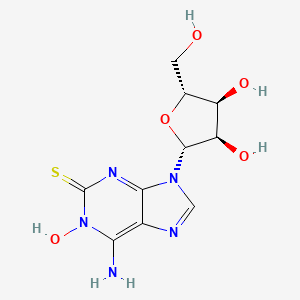
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. It is known for its potential biological activities and is often studied for its role in medicinal chemistry and biochemistry.
Métodos De Preparación
The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with cyanamide.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.
Oxidation and Thionation: The final steps involve the oxidation of the purine base to introduce the oxide group and the thionation to introduce the thioxo group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various derivatives of the original compound, which can have different biological activities.
Aplicaciones Científicas De Investigación
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it can inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an antiviral or anticancer agent. The molecular targets and pathways involved include nucleic acid synthesis, protein synthesis, and signal transduction pathways.
Comparación Con Compuestos Similares
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxo-3,9-dihydro-2H-purine 1-oxide can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with a similar purine base but without the thioxo and oxide groups.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.
Thioinosine: A synthetic nucleoside with a thioxo group but lacking the tetrahydrofuran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
64570-12-3 |
|---|---|
Fórmula molecular |
C10H13N5O5S |
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurine-2-thione |
InChI |
InChI=1S/C10H13N5O5S/c11-7-4-8(13-10(21)15(7)19)14(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-19H,1,11H2/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
OWMZKWZHASHSDL-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N(C(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |
SMILES canónico |
C1=NC2=C(N(C(=S)N=C2N1C3C(C(C(O3)CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
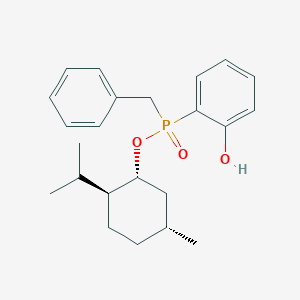

![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
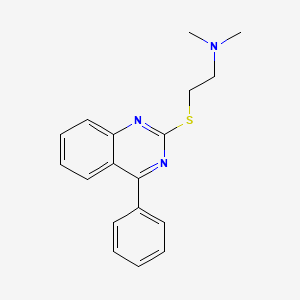
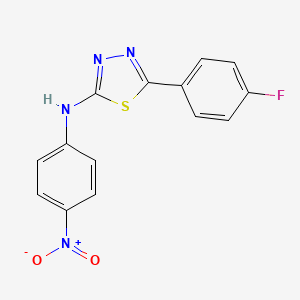


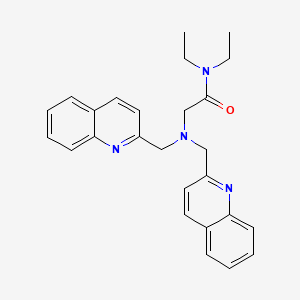
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
